N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H11FN2OS and its molecular weight is 274.31. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is part of a class of compounds known for their potent antitumor properties, particularly effective against breast and ovarian cancers. Studies have shown that these compounds induce and are metabolized by cytochrome P450 1A1, leading to their antitumor effects. For example, research indicates that amino acid prodrugs of these compounds, which overcome limitations posed by drug lipophilicity, demonstrate significant antitumor efficacy in preclinical models (Bradshaw et al., 2002). Another study reports the synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs, noting their good water solubility and potential suitability for clinical evaluation (Hutchinson et al., 2002).
Fluorescence Probes and Imaging
These compounds have applications in the development of fluorescent probes for sensing pH and metal cations. For instance, a study describes the use of benzothiazole analogs as fluorophores for sensing magnesium and zinc cations, with high sensitivity and selectivity (Tanaka et al., 2001). Additionally, fluorene derivatives of benzothiazoles have been explored for their potential as fluorophores in two-photon fluorescence microscopy, displaying high two-photon absorptivity, which is valuable for biological imaging (Belfield et al., 2000).
Synthesis and Reactivity
Studies have also focused on the synthesis and reactivity of benzothiazole derivatives. For example, research on the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block reveals the versatility of these compounds in organic synthesis (Ghosh et al., 2009). Another study reports the synthesis of new two-photon absorbing fluorene derivatives, highlighting the facile functionalization of the fluorene ring for the development of novel organic compounds (Belfield et al., 2000).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine may also interact with various biological targets.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects.
Pharmacokinetics
It is known that similar compounds undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions suggest that this compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have diverse biological activities
Action Environment
It is known that similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of effects on various types of cells and cellular processes . These effects can include influences on cell function, impacts on cell signaling pathways, changes in gene expression, and alterations in cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSQZDEGWUJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.